2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyridazine core linked to ethoxyphenyl and fluorophenyl groups, suggests it may have significant pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of c-Met kinase can prevent the activation of several downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and the ras/erk pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and survival, potentially providing a therapeutic effect in conditions characterized by overactive c-met signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : This can be achieved through a cyclization reaction involving 2-hydrazinopyridine and an appropriate aldehyde. The reaction is usually carried out under mild conditions, often at room temperature, using a catalyst such as acetic acid .
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Thioether Formation: : The next step involves the introduction of the thioether linkage. This can be done by reacting the triazolopyridazine intermediate with a thiol compound under basic conditions, such as using sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Acetamide Formation: : Finally, the acetamide group is introduced through an acylation reaction. This can be achieved by reacting the intermediate with an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Synthesis: To enhance efficiency and scalability, continuous flow reactors could be used, allowing for better control over reaction conditions and faster production rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with triazolopyridazine cores have shown promise in various applications, including as enzyme inhibitors and antimicrobial agents. This specific compound could be explored for similar activities.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. It could be investigated for its activity against various biological targets, such as enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazines: Compounds like 1,2,4-triazolo[4,3-b]pyridazines are structurally similar and have been studied for their biological activities.
Thioacetamides: Compounds with thioacetamide groups share similar chemical properties and reactivity.
Uniqueness
The uniqueness of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)17-11-12-19-24-25-21(27(19)26-17)30-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKQHAZMKXWXJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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